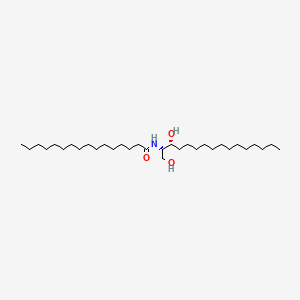
Palmitamidohexadecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-palmitoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as palmitoyl (hexadecanoyl). It is a N-acylhexadecasphinganine and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Applications De Recherche Scientifique
Proteomic Analysis of Palmitoylated Proteins
Palmitoylation is a critical post-translational modification that affects the function and localization of proteins within cells. Junmei Wan et al. (2007) developed a proteomic protocol to purify and identify palmitoylated proteins, utilizing acyl-biotinyl exchange chemistry. This method facilitates the study of proteins modified by palmitic acid, including potentially Palmitamidohexadecanediol, by identifying changes in the palmitoylation profile due to mutations or drug treatments. The study underscores the importance of palmitoylation in protein function and the potential of Palmitamidohexadecanediol in related research applications (Junmei Wan, A. Roth, A. Bailey, N. Davis, 2007).
Palm Oil and Health Implications
Research on palm oil, which contains palmitic acid as a major component, offers insights into the health implications of saturated fats like Palmitamidohexadecanediol. Studies have explored palm oil's effects on health, including cardiovascular disease, antioxidant properties, and nutritional benefits. For example, D. Edem (2002) reviewed palm oil's biochemical, physiological, nutritional, hematological, and toxicological aspects, highlighting its high saturated fat content but also its potential health benefits and risks. This research can provide context for understanding the effects of Palmitamidohexadecanediol and similar compounds (D. Edem, 2002).
Agricultural Applications
The study of oil palm (Elaeis guineensis), a major source of palmitic acid, encompasses various scientific research areas, including genetic improvement and disease resistance. C. Darmawan et al. (2020) investigated electroporation-mediated genetic transformation of oil palm, aiming to introduce novel traits that could improve crop yields and resistance to diseases. This research is relevant for understanding the broader agricultural applications of compounds like Palmitamidohexadecanediol in enhancing plant characteristics (C. Darmawan, N. Wiendi, C. Utomo, T. Liwang, 2020).
Propriétés
Numéro CAS |
190381-46-5 |
|---|---|
Nom du produit |
Palmitamidohexadecanediol |
Formule moléculaire |
C32H65NO3 |
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 |
Clé InChI |
GFUGOEQVSHGJMI-IOWSJCHKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
Autres numéros CAS |
190381-46-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



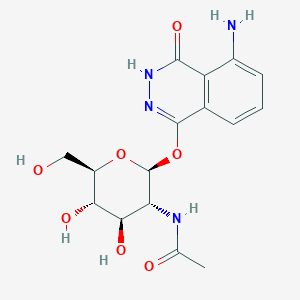
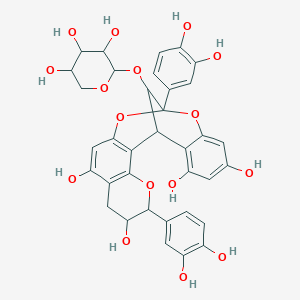
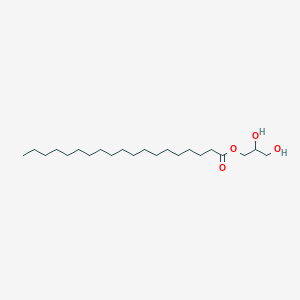


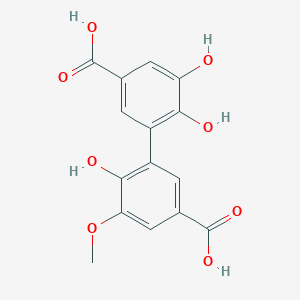
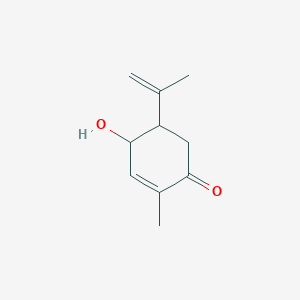
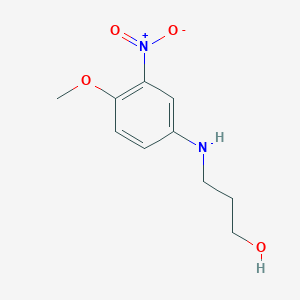
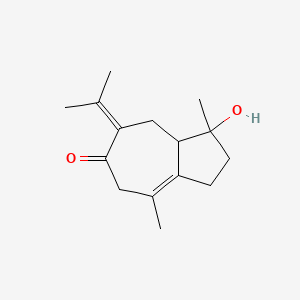
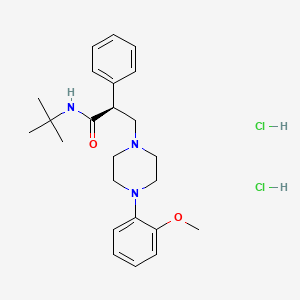
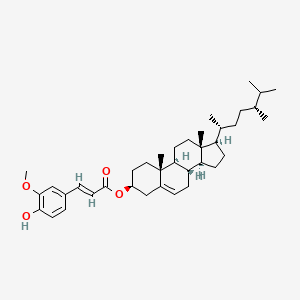
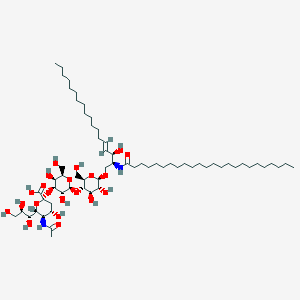
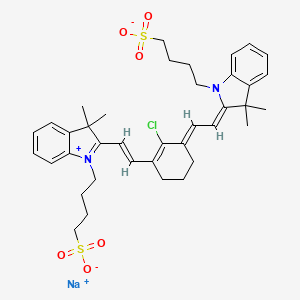
![(9E,12E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B1258661.png)